molecular formula C10H7FN2O2 B11896900 5-Amino-6-fluoroquinoline-2-carboxylic acid

5-Amino-6-fluoroquinoline-2-carboxylic acid

Cat. No.: B11896900
M. Wt: 206.17 g/mol
InChI Key: JCQDJFHCVOSGEE-UHFFFAOYSA-N
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Description

5-Amino-6-fluoroquinoline-2-carboxylic acid is a quinoline derivative with a fluorine atom at the 6th position and an amino group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-fluoroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. The reaction mixture is heated on a steam bath for 5-6 hours, leading to the formation of an intermediate product, which is then further reacted with various substituted amines to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave irradiation techniques. These methods offer advantages such as shorter reaction times (110-210 seconds) and higher yields (91-96%) compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.

    Cyclization reactions: Formation of fused ring systems.

    Cross-coupling reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization reactions: Catalysts like palladium or copper.

    Cross-coupling reactions: Reagents such as boronic acids and palladium catalysts.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ATPase domain of human topoisomerase IIα, leading to the stabilization of DNA strand breaks and subsequent apoptosis in cancer cells . This dual targeting mechanism is crucial for its cytotoxic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-amino-6-fluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,12H2,(H,14,15)

InChI Key

JCQDJFHCVOSGEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)F)N)C(=O)O

Origin of Product

United States

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